1,1-Dibromo-2-hydroxyheptan-4-yl acetate
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Overview
Description
1,1-Dibromo-2-hydroxyheptan-4-yl acetate is an organic compound characterized by the presence of bromine, hydroxyl, and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-hydroxyheptan-4-yl acetate typically involves the bromination of 2-hydroxyheptan-4-yl acetate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-hydroxyheptan-4-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 1,1-Dibromo-2-oxoheptan-4-yl acetate.
Reduction: Formation of 2-hydroxyheptan-4-yl acetate.
Substitution: Formation of 1,1-Diazido-2-hydroxyheptan-4-yl acetate or 1,1-Dithioureido-2-hydroxyheptan-4-yl acetate.
Scientific Research Applications
1,1-Dibromo-2-hydroxyheptan-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-hydroxyheptan-4-yl acetate involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The hydroxyl and acetate groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibromo-2-hydroxyhexan-4-yl acetate
- 1,1-Dibromo-2-hydroxyoctan-4-yl acetate
- 1,1-Dichloro-2-hydroxyheptan-4-yl acetate
Uniqueness
1,1-Dibromo-2-hydroxyheptan-4-yl acetate is unique due to its specific combination of functional groups and the presence of bromine atoms, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research applications.
Properties
CAS No. |
109770-52-7 |
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Molecular Formula |
C9H16Br2O3 |
Molecular Weight |
332.03 g/mol |
IUPAC Name |
(1,1-dibromo-2-hydroxyheptan-4-yl) acetate |
InChI |
InChI=1S/C9H16Br2O3/c1-3-4-7(14-6(2)12)5-8(13)9(10)11/h7-9,13H,3-5H2,1-2H3 |
InChI Key |
OJACLJLXKPGSGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C(Br)Br)O)OC(=O)C |
Origin of Product |
United States |
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